molecular formula C11H14N2O3 B13327663 (S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine

(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine

Cat. No.: B13327663
M. Wt: 222.24 g/mol
InChI Key: ZGNDRAXEXAOFQO-JTQLQIEISA-N
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Description

(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a methoxy group and a nitro group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-nitrobenzaldehyde and (S)-proline.

    Formation of Schiff Base: The aldehyde group of 2-methoxy-4-nitrobenzaldehyde reacts with the amine group of (S)-proline to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The methoxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Methoxy-4-nitrophenyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-(2-Methoxy-4-nitrophenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(2-Methoxyphenyl)pyrrolidine: Lacks the nitro group, resulting in different reactivity and applications.

Uniqueness

(S)-2-(2-Methoxy-4-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or racemic mixture

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

(2S)-2-(2-methoxy-4-nitrophenyl)pyrrolidine

InChI

InChI=1S/C11H14N2O3/c1-16-11-7-8(13(14)15)4-5-9(11)10-3-2-6-12-10/h4-5,7,10,12H,2-3,6H2,1H3/t10-/m0/s1

InChI Key

ZGNDRAXEXAOFQO-JTQLQIEISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])[C@@H]2CCCN2

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2CCCN2

Origin of Product

United States

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